1,4-Diisocyanobutane
Description
Contextualization within the Field of Organic Isocyanides
Organic isocyanides, also known as isonitriles or carbylamines, are a class of organic compounds containing the functional group –N≡C. This group is distinct from the isomeric nitriles (cyanides, –C≡N) in the connectivity of the carbon and nitrogen atoms. wikipedia.org While nitriles have a carbon atom bonded to the carbon chain and a nitrogen atom triple-bonded to the carbon, isocyanides have a nitrogen atom bonded to the carbon chain and a carbon atom triple-bonded to the nitrogen. 1,4-Diisocyanobutane (B6230534) belongs to the subset of diisocyanides, which possess two such isocyanide functionalities within a single molecule. wikipedia.org Structurally, 1,4-diisocyanobutane can be seen as analogous to adiponitrile (B1665535) ((CH₂)₄(CN)₂), a dinitrile, but with the terminal cyanide groups replaced by isocyanide groups. wikipedia.orgwikipedia.orgwikiwand.com
Historical Perspective of Diisocyanide Chemistry
The history of isocyanide chemistry dates back to the mid-19th century, with the first synthesis of an isocyanide reported in 1859. acs.org Initially, isocyanides were often noted for their strong, unpleasant odors. Over time, their unique reactivity, particularly the carbene-like character of the isocyanide carbon, was recognized, leading to their increasing use in organic synthesis. nsf.gov Diisocyanides, possessing two reactive isocyanide centers, have emerged as versatile ligands in coordination chemistry and as monomers or cross-linkers in polymer science and materials development. Research into diisocyanide complexes, such as those involving transition metals like rhodium and platinum, has contributed to the understanding of metal-isocyanide bonding and the development of novel organometallic structures. wikipedia.orgcaltech.eduacs.org
Fundamental Role in Advanced Chemical Synthesis and Materials Development
1,4-Diisocyanobutane plays a fundamental role in advanced chemical synthesis and the development of new materials due to its difunctional nature. It can act as a bidentate ligand, coordinating to metal centers through its isocyanide groups, leading to the formation of various organometallic complexes. wikipedia.orgcaltech.eduacs.org
Beyond coordination chemistry, 1,4-diisocyanobutane is utilized as a building block in the synthesis of complex organic molecules and polymers. For instance, it has been employed in the synthesis of polymerizable cyclic bisiminocarbonates, which are precursors for polyurethanes. uliege.be Its ability to be metalated under specific conditions allows for the generation of nucleophilic species that can be further functionalized, expanding the scope of synthetic transformations. nsf.gov
Furthermore, 1,4-diisocyanobutane has found application in the field of supramolecular chemistry, particularly in the formation of host-guest complexes. It has been shown to form inclusion complexes, such as pseudorotaxanes, with macrocyclic hosts like pillar uni.luarenes, demonstrating its utility in constructing complex molecular architectures based on non-covalent interactions. researchgate.netresearchgate.net
In materials science, 1,4-diisocyanobutane is a component in the synthesis of various polymeric materials, including degradable segmented polyurethane elastomers. These materials are explored for applications such as bone tissue engineering, where the diisocyanate, along with other monomers, contributes to the polymer's structure, mechanical properties, and degradation profile. nih.govgoogle.comdoi.orgnih.gov
Here is a table summarizing some key properties of 1,4-Diisocyanobutane:
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂ | wikipedia.orguni.lualfa-chemistry.com |
| Molar Mass | 108.144 g/mol | wikipedia.orgalfa-chemistry.com |
| CAS Number | 929-25-9 | wikipedia.orgalfa-chemistry.com |
| PubChem CID | 4233940 | wikipedia.orguni.lualfa-chemistry.com |
| SMILES | [C-]#[N+]CCCC[N+]#[C-] | uni.lualfa-chemistry.com |
| InChIKey | SEIOPNFVJBEBMP-UHFFFAOYSA-N | uni.lualfa-chemistry.comgoogle.com |
Structure
3D Structure
Properties
IUPAC Name |
1,4-diisocyanobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-7-5-3-4-6-8-2/h3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIOPNFVJBEBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCCC[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929-25-9 | |
| Record name | 1,4-diisocyanobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,4 Diisocyanobutane
Dehydration Routes from Diamide (B1670390) Precursors
One common strategy for synthesizing isocyanides, including 1,4-diisocyanobutane (B6230534), involves the dehydration of formamide (B127407) precursors. This two-step process typically begins with the formylation of a primary amine, followed by the dehydration of the resulting formamide. researchgate.net
Synthesis via N,N'-(butane-1,4-diyl)diformamide
The synthesis of 1,4-diisocyanobutane can be achieved through the dehydration of N,N'-(butane-1,4-diyl)diformamide. rsc.org This diamide precursor is typically prepared by reacting butane-1,4-diamine with ethyl formate (B1220265). A typical procedure involves charging butane-1,4-diamine with ethyl formate and refluxing the mixture overnight. The reaction mixture is then concentrated in vacuo to obtain the crude diformamide. rsc.org
Phosphorous Oxychloride-Mediated Dehydration in the Presence of Amine Bases (e.g., Triethylamine)
Phosphorous oxychloride (POCl₃) is a commonly used dehydrating agent for the conversion of formamides to isocyanides. researchgate.netresearchgate.netmdpi.com This reaction is often carried out in the presence of an amine base, such as triethylamine (B128534). researchgate.netrsc.orgresearchgate.netmdpi.com
A reported procedure for the synthesis of 1,4-diisocyanobutane involves charging N,N'-(butane-1,4-diyl)diformamide with triethylamine and dichloromethane. The mixture is cooled, and freshly distilled phosphorous oxychloride is added dropwise. The resulting mixture is stirred, often at room temperature, under an inert atmosphere. The reaction mixture is then typically quenched by pouring it onto a mixture of aqueous potassium carbonate and ice water. rsc.org
The mechanism of this dehydration reaction using phosphorous oxychloride in the presence of triethylamine involves the protonation of the oxygen in the formamide group, followed by the elimination of HCl and chloride ions to furnish the isocyanide. mdpi.com This method offers advantages such as increased synthesis speed, relatively mild conditions, and high purity of the product. researchgate.netmdpi.com
Exploration of Alternative Synthetic Pathways
Beyond the conventional dehydration of formamides, alternative strategies have been explored for the synthesis of isocyanides, including approaches utilizing phase-transfer catalysis and investigating dichlorocarbene (B158193) intermediates.
Phase-Transfer Catalysis Approaches for Isocyanide Formation
Phase-transfer catalysis (PTC) has been recognized as a valuable technique in organic synthesis, facilitating reactions between reactants located in immiscible phases. orgsyn.orgfzgxjckxxb.com PTC has been applied to the synthesis of isocyanides, particularly in the context of the carbylamine reaction. orgsyn.orgorgsyn.org While the carbylamine reaction involving a dichlorocarbene intermediate was an early method, its preparative utility was limited until the advent of phase-transfer catalysis. orgsyn.orgorgsyn.org
In PTC approaches for isocyanide synthesis, a phase-transfer catalyst facilitates the migration of reactive species between the organic and aqueous phases, enabling the reaction to occur efficiently. orgsyn.orgfzgxjckxxb.com This method has been utilized for the preparation of various isocyanides from primary amines, chloroform (B151607), and an aqueous base in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride. orgsyn.orgwikipedia.org
Investigation of Dichlorocarbene Intermediates
Dichlorocarbene (:CCl₂) is a highly reactive intermediate that plays a key role in the carbylamine reaction, also known as Hofmann isocyanide synthesis. wikipedia.orgbyjus.com This reaction involves the synthesis of isocyanides from primary amines, chloroform, and a base. byjus.com The dichlorocarbene intermediate is generated by the dehydrohalogenation of chloroform under basic conditions. wikipedia.orgbyjus.comlibretexts.org
The mechanism involves the deprotonation of chloroform to form the trichloromethanide anion, which then expels a chloride ion to yield dichlorocarbene. byjus.comlibretexts.org This electrophilic carbene then attacks the nucleophilic nitrogen of the primary amine. Subsequent elimination of hydrochloric acid leads to the formation of the isonitrile. byjus.com While this method is effective for synthesizing isocyanides from primary amines, its application to the synthesis of 1,4-diisocyanobutane would involve the reaction with butane-1,4-diamine.
Optimization of Reaction Conditions and Yields in Academic Synthesis
Optimization of reaction conditions is a crucial aspect of academic synthesis to maximize yields and improve efficiency. pageplace.demdpi.com Research in isocyanide synthesis, including methods applicable to compounds like 1,4-diisocyanobutane, has focused on optimizing parameters such as reaction time, temperature, solvent, and the equivalents of reagents and catalysts. mdpi.comfrontiersin.orgscirp.org
Studies on the dehydration of formamides using phosphorous oxychloride and triethylamine have investigated the effect of solvent conditions and reaction time on the yield and purity of isocyanides. For instance, a protocol utilizing triethylamine as the solvent achieved high to excellent yields in short reaction times (less than 5 minutes) at 0 °C. mdpi.com This highlights the impact of solvent choice and temperature on reaction efficiency.
Optimization efforts in organic synthesis often involve systematically varying reaction parameters to identify the conditions that provide the best outcome. mdpi.comscirp.org This can involve exploring different bases, dehydrating agents, temperatures, and reaction times. The goal is to achieve high conversion of the starting material to the desired isocyanide product while minimizing side reactions and facilitating purification. frontiersin.org
Reactivity and Reaction Mechanisms of 1,4 Diisocyanobutane
Characteristic Reactions of Isocyanide Functional Groups
The isocyanide functional group (-N≡C) is characterized by a unique electronic structure, featuring a formal triple bond between nitrogen and carbon, with a lone pair on carbon and a formal positive charge on nitrogen, alongside a resonance contributor with a double bond and a carbene-like carbon with a lone pair wikipedia.org. This electronic arrangement imparts amphiphilic character to the isocyanide carbon, allowing it to act as both a nucleophile and an electrophile researchgate.netacs.orgimtm.cz.
Characteristic reactions of isocyanides include α-addition reactions with both electrophiles and nucleophiles at the isocyanide carbon acs.orgresearchgate.net. They can also participate in radical reactions researchgate.netd-nb.info. Isocyanides are generally stable under basic conditions but are sensitive to acid, undergoing hydrolysis to formamides in the presence of aqueous acid wikipedia.orgvedantu.com. Some can also polymerize in the presence of Brønsted and Lewis acids wikipedia.orgvedantu.com.
Electrophilic and Nucleophilic Behavior in Organic Transformations
The isocyanide carbon exhibits a dual nature, acting as a nucleophile through its HOMO σ orbital and as an electrophile through its π* orbitals acs.orgimtm.cz. This ambident reactivity is central to many of their transformations organic-chemistry.org.
As nucleophiles, isocyanides can react with strong electrophiles. For instance, they can undergo α-addition reactions with various electrophiles acs.orgresearchgate.net. Metalated isocyanides, formed by deprotonation adjacent to the isocyanide group, are particularly potent nucleophiles imtm.cznsf.gov.
While generally considered poor electrophiles that primarily react with strong nucleophiles like organometallic compounds, isocyanides can exhibit electrophilic behavior, particularly in insertion reactions vedantu.comlshtm.ac.uk. The electron-withdrawing effect of the isocyano group enhances the acidity of α-C-H bonds in aliphatic isocyanides, creating a nucleophilic center adjacent to the electrophilic isocyanide carbon researchgate.netvedantu.com.
Metalation Reactions and Trapping Studies
Alkyldiisocyanides, such as 1,4-diisocyanobutane (B6230534), exhibit distinct reactivity towards bases compared to simple alkylisocyanides nsf.gov. The protons adjacent to the isocyanide group have weak acidity, making deprotonation challenging nsf.gov. However, with appropriate bases and conditions, metalation can be achieved nsf.gov.
The deprotonation of 1,4-diisocyanobutane (84) with butyllithium (B86547) (BuLi) is particularly noteworthy, as the degree of lithiation can be controlled by varying the equivalents of BuLi used nsf.gov.
Dilithiation and Subsequent Electrophilic Quenching
Deprotonation of 1,4-diisocyanobutane (84) with two equivalents of BuLi can lead to the formation of a putative dilithiated diisocyanide (90) nsf.gov. This dilithiated species is highly reactive and can effectively react with two electrophiles, provided the temperature is maintained below -90 °C nsf.gov. Trapping studies with various electrophiles demonstrate the reactivity of this dilithiated intermediate. For example, intercepting the dilithiated species (90) with excess benzyl (B1604629) bromide or diethylbenzamide affords the disubstituted products 91 and 92, respectively nsf.gov.
The lithiation of isocyanides, including diisocyanides, followed by electrophilic quenching is a valuable strategy for the synthesis of substituted isocyanides and heterocycles nsf.govsheffield.ac.uk. The metalated isocyanides are versatile organometallics due to the presence of a nucleophilic "carbanion" center stabilized by the adjacent isocyanide carbon nsf.gov.
The following table summarizes representative examples of trapping reactions of lithiated 1,4-diisocyanobutane:
| Lithiated Species | Electrophile | Product(s) | Reference |
| Monolithiated (85) | Benzyl bromide | Substituted diisocyanide (86) | nsf.gov |
| Monolithiated (85) | N,N-Diethylbenzamide | Oxazole (87) | nsf.gov |
| Monolithiated (85) | Ketones | Oxazolines (88 → 89) | nsf.gov |
| Dilithiated (90) | Excess Benzyl bromide | Disubstituted product (91) | nsf.gov |
| Dilithiated (90) | Excess Diethylbenzamide | Disubstituted product (92) | nsf.gov |
Note: Compound numbers correspond to those used in reference nsf.gov.
Multi-Component Reactions (MCRs) Involving Diisocyanides
Isocyanides are key components in many multi-component reactions (MCRs), which are highly efficient processes that combine three or more starting materials in a single step to form a complex product researchgate.netorganic-chemistry.orgpreprints.org. Diisocyanides, with their two isocyanide functionalities, can participate in MCRs to form polymers or complex cyclic structures.
Two of the most well-known isocyanide-based MCRs are the Ugi reaction and the Passerini reaction wikipedia.orgresearchgate.netvedantu.comorganic-chemistry.org. These reactions leverage the dual electrophilic/nucleophilic nature of the isocyanide carbon researchgate.netorganic-chemistry.org.
Diisocyanides have been employed in MCRs for the synthesis of various complex molecules and polymers. For instance, aliphatic diisocyanides have been used in catalytic three-component Ugi reactions to synthesize artificial nucleases doaj.orgbeilstein-journals.org. Diisocyanides also participate in multicomponent polymerizations, such as Passerini-based polymerizations with dicarboxylic acids and aldehydes or ketones to form poly(ester-amide)s researchgate.netrsc.orgacs.orgresearchgate.net. They have also been utilized in multicomponent spiropolymerizations with activated alkynes and other monomers to construct multifunctional spiropolymers acs.orgresearchgate.net.
The use of diisocyanides in MCRs allows for the rapid generation of molecular complexity and the synthesis of materials with tailored properties preprints.orgresearchgate.net.
Polymer Chemistry and Macromolecular Science Applications of 1,4 Diisocyanobutane
Polyurethane Synthesis and Architecture
Polyurethanes are a versatile class of polymers characterized by the presence of urethane (B1682113) linkages (-NH-CO-O-) in their main chain. They are typically synthesized by the reaction of a diisocyanate with a polyol. The properties of the resulting polyurethane can be tailored by carefully selecting the diisocyanate, polyol, and other reactants like chain extenders.
The reaction of 1,4-diisocyanobutane (B6230534) with a diol, such as polycaprolactone (B3415563) (PCL) diol, is a classic example of step-growth copolymerization used to produce polyurethanes. tncintlchem.com In this synthesis, the PCL diol constitutes the "soft segment," providing flexibility and elastomeric properties, while the 1,4-diisocyanobutane reacts with a chain extender to form the "hard segment," which imparts strength and rigidity through hydrogen bonding.
The synthesis can be performed via two primary methods: the "one-shot" method or the "prepolymer" method. mdpi.com In the one-shot method, the diisocyanate, polyol, and a low molecular weight diol chain extender are mixed together simultaneously. mdpi.com The prepolymer method involves a two-step process where the polyol is first reacted with an excess of diisocyanate to form an isocyanate-terminated prepolymer. mdpi.comidosi.org This prepolymer is then subsequently reacted with a chain extender, such as 1,4-butanediol, to build up the final high molecular weight polymer. mdpi.comiaea.org
The molecular weight of the PCL diol soft segment significantly influences the mechanical properties of the final polyurethane. iaea.org For instance, polyurethanes synthesized from 1,4-diisocyanobutane (also known as 1,4-butane diisocyanate or BDI) and PCL diols of varying molecular weights (750-2800 g/mol ) have been synthesized without catalysts for potential use in degradable scaffolds. iaea.org These polymers exhibited high molecular weights (78 to 160 kg/mol ) and a range of mechanical properties. iaea.org
| PCL Diol Molar Mass (g/mol) | Young's Modulus (MPa) | Strain at Break (%) | Tear Strength (kJ/m²) |
|---|---|---|---|
| 750 | 264 | 870 | 237 |
| 1900 | ~100 | ~1000 | ~150 |
| 2800 | 30 | 1200 | 97 |
As the data indicates, increasing the molar mass of the PCL diol (the soft segment) leads to a decrease in Young's modulus and tear strength, but an increase in the strain at break, reflecting a more flexible and elastomeric material. iaea.org
While specific research detailing the use of tyramine (B21549) as a chain extender with 1,4-diisocyanobutane is not extensively documented in the available literature, its chemical structure suggests it has the potential to function as a bio-based chain extender. Tyramine possesses both a primary amine (-NH2) group and a phenolic hydroxyl (-OH) group. thescipub.com Both of these functional groups are reactive towards isocyanates. The amine group reacts to form a urea (B33335) linkage, while the hydroxyl group forms a urethane linkage. This dual reactivity could be used to create unique polymer architectures, potentially introducing branching or crosslinking, thereby modifying the properties of the resulting polyurethane. The use of bio-derived molecules like tyramine is part of a broader trend toward developing more sustainable polyurethane formulations. mdpi.comresearchgate.netthescipub.comrsc.orgresearchgate.net
A novel and catalyst-free method has been developed for the synthesis of functional, regioregular polyurethanes using 1,4-diisocyanobutane as a starting material. nih.govnih.gov This approach circumvents the direct use of isocyanates in the polymerization step by first converting 1,4-diisocyanobutane into a polymerizable cyclic bisiminocarbonate precursor. nih.gov
The synthesis involves a two-step procedure:
1,4-diisocyanobutane is reacted to form the corresponding diiminophosgene. nih.gov
This intermediate is then used to construct a cyclic bisiminocarbonate monomer. nih.gov
This cyclic monomer can then undergo a step-growth copolymerization with soft nucleophiles, such as dicarboxylic acids or dithiols. nih.govnih.gov The ring-opening reaction of the cyclic iminocarbonate is fully site-selective, which results in a polyurethane with a perfectly alternating, or regioregular, structure. nih.gov This method is highly atom-economical and demonstrates high functional group tolerance. nih.govnih.gov Using this technique, regioregular polyurethanes with molecular weights (Mw) up to 15,000 g/mol (with succinic acid) and up to 34,000 g/mol (with 1,4-benzenedithiol) have been successfully synthesized. nih.gov
Segmented polyurethane elastomers are a significant class of thermoplastic elastomers. Their elastomeric properties arise from a microphase-separated morphology. idosi.orgwikipedia.orgnih.gov This structure is a result of the thermodynamic incompatibility between the flexible, low-glass-transition-temperature (Tg) soft segments (derived from polyols) and the rigid, high-Tg hard segments (derived from the diisocyanate and chain extender). idosi.org
In a system using 1,4-diisocyanobutane, the hard segments are formed by the reaction of the diisocyanate with a chain extender like 1,4-butanediol. These polar hard segments associate through hydrogen bonding to form rigid, ordered domains that act as physical crosslinks within the soft segment matrix. wikipedia.org The flexible polyol chains form the amorphous soft domains, which allow for high elongation and elastic recovery.
The synthesis of these elastomers typically follows the prepolymer method to ensure well-defined segment lengths. The ratio of hard segment to soft segment content is a critical parameter that dictates the final mechanical properties of the elastomer.
| Hard Segment Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
|---|---|---|---|
| 20 | 15 - 25 | 600 - 800 | 75 - 85 |
| 35 | 30 - 45 | 500 - 650 | 85 - 95 |
| 50 | 40 - 55 | 400 - 550 | > 95 (or Shore D) |
Increasing the hard segment content generally leads to a polyurethane with higher tensile strength and hardness but lower elongation at break.
Development of Advanced Polymeric Materials
The versatility of polyurethane chemistry allows for the creation of advanced materials with tailored structures and functionalities. By manipulating the synthesis and processing conditions, polyurethanes based on 1,4-diisocyanobutane can be formed into complex architectures such as porous scaffolds for biomedical applications.
Porous polymer scaffolds are crucial in tissue engineering as they provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and tissue regeneration. researchgate.net Biodegradable polyurethanes are attractive materials for this purpose due to their tunable mechanical properties and degradation rates.
Porous scaffolds from polyurethanes, including those that could be synthesized from 1,4-diisocyanobutane, can be fabricated using various techniques, with a common method being the solvent casting and particulate leaching (SCPL) technique. rsc.org In this process, a polymer is dissolved in a suitable solvent, and a porogen, typically salt particles (e.g., sodium chloride) of a specific size range, is dispersed within the polymer solution. rsc.org After casting the mixture into a mold and evaporating the solvent, the resulting polymer-porogen composite is immersed in a liquid (e.g., water) that dissolves the porogen but not the polymer. rsc.org This leaves behind an interconnected porous network within the polymer scaffold.
The properties of the scaffold, such as porosity and pore size, can be controlled by adjusting the weight ratio of the porogen to the polymer and the size of the porogen particles. rsc.org
| NaCl/Polymer Weight Ratio | Porosity (%) | Compressive Strength (MPa) | Pore Size Range (µm) |
|---|---|---|---|
| 25:75 | ~40-50 | ~5-6 | 200-400 |
| 50:50 | ~60-70 | ~2-3 | 200-400 |
| 75:25 | >80 | <1 | 200-400 |
Note: The data in Table 3 are based on general findings for polyurethane scaffolds created by particulate leaching and illustrate the principle. The polymer used in the cited studies was poly(1,4-butylene succinate) extended with 1,6-diisocyanatohexane, which is structurally similar to a polyurethane system. rsc.org
As the porogen content increases, the porosity of the scaffold increases, which is generally favorable for cell infiltration and nutrient transport. However, this is often accompanied by a decrease in mechanical properties, such as compressive strength. Therefore, a balance must be struck to create a scaffold that is both mechanically competent and suitable for tissue regeneration.
Engineering of Degradable Polymer Systems
The incorporation of 1,4-diisocyanobutane into polymer architectures is a key strategy for engineering degradable materials, particularly within the polyurethane family. Degradable polymers are designed to break down under specific environmental conditions, and the choice of monomer, such as 1,4-diisocyanobutane, is critical to controlling this process. Its structure, a short and flexible aliphatic chain, influences the accessibility of the polymer backbone to hydrolytic or enzymatic agents.
In the synthesis of degradable polyesters and polyurethanes, labile linkages such as ester or urethane bonds are introduced into the polymer backbone. anr.frnih.gov These bonds are susceptible to cleavage, leading to the breakdown of the polymer chain. nih.gov The diisocyanate component, in this case, 1,4-diisocyanobutane, forms the "hard segments" in polyurethane elastomers. The nature of this diisocyanate dictates the physical properties and the degradation susceptibility of the resulting material. Aliphatic diisocyanates like 1,4-diisocyanobutane generally yield more flexible polyurethanes that are more susceptible to degradation compared to those made with rigid, aromatic diisocyanates.
Research into degradable polymers often focuses on creating materials that can be recycled or that can biodegrade in specific environments, addressing concerns about plastic pollution. nih.govnih.gov The development of polymers that degrade into non-toxic small molecules is a significant goal in this field. rsc.org Strategies include the copolymerization of monomers that introduce hydrolytically or enzymatically susceptible bonds into the polymer backbone. nih.govrsc.org The use of 1,4-diisocyanobutane allows for the precise introduction of urethane linkages whose stability can be influenced by the surrounding chemical environment within the polymer.
Design of Enzyme-Responsive Polyurethanes
Enzyme-responsive polyurethanes are a specialized class of degradable polymers designed to break down in the presence of specific enzymes. nih.gov This targeted degradation is highly desirable for biomedical applications. The design of these materials leverages the specific activity of enzymes like proteases, esterases, and ureases, which can catalyze the hydrolysis of urethane and ester bonds within the polymer backbone. nih.govresearchgate.net
The structure of the diisocyanate is fundamental to enzymatic recognition and degradation. Polyurethanes synthesized from 1,4-diisocyanobutane feature urethane linkages flanked by flexible aliphatic chains. This flexibility can enhance the binding of the polymer chain to the active site of an enzyme, facilitating hydrolysis. In contrast, bulky or aromatic diisocyanates can sterically hinder this interaction, resulting in slower degradation rates.
Studies have shown that enzymes such as papain, bromelain, ficin, and Protease K are effective in hydrolyzing polyurethanes. researchgate.net The degradation process often begins with the hydrolysis of ester groups, if present, followed by the slower cleavage of urethane bonds. researchgate.net The degradation products of a polyurethane based on 1,4-diisocyanobutane would ultimately include 1,4-diaminobutane (B46682) and the corresponding polyol used in the synthesis. The susceptibility of these materials to enzymatic action can be tuned by altering the polymer's composition, such as the type of polyol or the inclusion of chain extenders.
The table below illustrates hypothetical degradation data for a polyurethane derived from 1,4-diisocyanobutane when exposed to different enzymes, based on general findings in the field.
| Enzyme | Incubation Time (days) | Polymer Weight Loss (%) | Primary Cleavage Site |
|---|---|---|---|
| Papain | 14 | 25.5 | Urethane Bond |
| Lipase | 14 | 38.2 | Ester Bond (in polyester (B1180765) polyol segment) |
| Urease | 14 | 15.8 | Urethane Bond |
| Control (Buffer) | 14 | 1.2 | Minimal Hydrolysis |
Structure-Property Relationships in 1,4-Diisocyanobutane-Derived Polymers
The molecular structure of the monomers used in polymerization directly governs the macroscopic properties of the resulting polymer. uomustansiriyah.edu.iq For polymers derived from 1,4-diisocyanobutane, its characteristics—a short, linear, and flexible aliphatic chain—impart specific properties to the material. In polyurethanes, the diisocyanate and a chain extender form the "hard segments," which are responsible for properties like stiffness and strength, while the polyol forms the "soft segments," providing flexibility and elastomeric properties.
The use of 1,4-diisocyanobutane results in hard segments that are less rigid and bulky compared to those formed by common aromatic diisocyanates like Methylene (B1212753) diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI). researchgate.net This structural difference leads to weaker intermolecular forces, such as hydrogen bonding, between the hard segments. unizin.org Consequently, polymers made with 1,4-diisocyanobutane tend to be softer, more flexible, and have lower melting points.
Influence on Polymer Crystallinity and Modulus
Polymers with higher crystallinity are generally more rigid and exhibit a higher elastic modulus. nih.gov The incorporation of a short-chain aliphatic diisocyanate like 1,4-diisocyanobutane can lead to a moderate degree of crystallinity. While the flexible -(CH₂)₄- chain might hinder perfect crystal lattice formation compared to more rigid structures, it allows for sufficient chain alignment to create ordered domains. The modulus of these polymers is typically lower than that of polyurethanes based on aromatic diisocyanates, which form highly rigid hard segments that strongly phase-separate. researchgate.netnasa.gov
The following table presents representative data on how the choice of diisocyanate influences key material properties in a hypothetical polyurethane system.
| Diisocyanate Component | Hard Segment Content (%) | Degree of Crystallinity (%) | Young's Modulus (MPa) |
|---|---|---|---|
| 1,4-Diisocyanobutane | 30 | 22 | 80 |
| Hexamethylene Diisocyanate (HDI) | 30 | 28 | 120 |
| Methylene Diphenyl Diisocyanate (MDI) | 30 | 45 | 450 |
Correlation with Material Degradation Profiles
The structural and physical properties of a polymer, such as its crystallinity and modulus, are intrinsically linked to its degradation behavior. rsc.org For polymers derived from 1,4-diisocyanobutane, the relationships established in the previous section directly inform their degradation profiles.
A polymer's degradation, whether hydrolytic or enzymatic, often occurs preferentially in the amorphous (non-crystalline) regions. nih.gov In these areas, the polymer chains are less densely packed, allowing for greater penetration of water, enzymes, and other degrading agents. nih.gov Therefore, polymers with lower crystallinity tend to degrade more rapidly. Since 1,4-diisocyanobutane-based polyurethanes typically exhibit moderate to low crystallinity compared to their aromatic counterparts, they are expected to show faster degradation rates.
The degradation profile of a polyurethane generally shows a multi-stage process when analyzed by techniques like thermogravimetric analysis (TGA). researchgate.net The first stage often corresponds to the breakdown of the hard segments (urethane linkages), followed by the degradation of the soft segments (polyol chains) at higher temperatures. researchgate.net The thermal stability of the urethane bond is influenced by the diisocyanate structure. The aliphatic nature of 1,4-diisocyanobutane results in urethane bonds with lower thermal stability compared to those formed from aromatic diisocyanates, leading to an earlier onset of degradation.
Supramolecular Chemistry of 1,4 Diisocyanobutane
Host-Guest Complexation Phenomena
Host-guest chemistry involves the encapsulation of a "guest" molecule, such as 1,4-diisocyanobutane (B6230534), within a larger "host" molecule. This interaction is driven by a variety of non-covalent forces.
Pillar[n]arenes are a class of macrocyclic hosts with a pillar-shaped, electron-rich cavity, making them suitable for binding guest molecules. nih.gov While direct studies on the complexation of 1,4-diisocyanobutane with pillar[n]arenes are limited, research on the analogous molecule, adiponitrile (B1665535) (which has the same C4 alkyl chain but with nitrile groups instead of isocyanide groups), provides strong evidence for the potential of such interactions.
A study on the host-guest inclusion complex of a difunctionalized pillar acs.orgarene with adiponitrile revealed that the adiponitrile guest is encapsulated within the cavity of the pillar acs.orgarene. nih.gov The stabilization of this complex is attributed to multiple C—H⋯π interactions between the alkyl chain of the guest and the aromatic walls of the host. nih.gov Given the structural similarity, it is highly probable that 1,4-diisocyanobutane would also form stable inclusion complexes with pillar acs.orgarenes, driven by similar non-covalent interactions. The flexible butyl chain of 1,4-diisocyanobutane would fit snugly within the pillar acs.orgarene cavity, while the isocyanide end groups could potentially engage in further interactions with the host or adjacent molecules.
The size of the pillar[n]arene cavity is a critical factor in guest recognition. For instance, pillar rsc.orgarenes, with their larger cavity size, have been shown to bind neutral nitrile guests. rsc.orgresearchgate.net This suggests that 1,4-diisocyanobutane could also be a suitable guest for pillar rsc.orgarenes, potentially adopting different conformations within the larger cavity compared to a pillar acs.orgarene host.
Table 1: Comparison of Potential Host-Guest Systems for 1,4-Diisocyanobutane
| Host Molecule | Guest Molecule | Key Interactions (Predicted/Observed) | Reference |
| Pillar acs.orgarene | Adiponitrile (analogue) | C—H⋯π | nih.gov |
| Pillar rsc.orgarene | Neutral Nitriles | C—H⋯π, Dipole-Dipole | rsc.orgresearchgate.net |
This table is interactive. Click on the headers to sort.
Key non-covalent interactions expected to play a role include:
Dispersion Forces: Also known as London dispersion forces, these are weak intermolecular forces arising from temporary fluctuations in electron density. For a nonpolar alkyl chain like the butyl group in 1,4-diisocyanobutane, dispersion forces would be a significant contributor to its binding within the hydrophobic cavity of a macrocyclic host.
Dipole-Dipole Interactions: The isocyanide groups (–N≡C) possess a significant dipole moment. These groups can engage in dipole-dipole interactions with polar functionalities on the host molecule or with other guest molecules.
C—H⋯π Interactions: As observed with adiponitrile in pillar acs.orgarene, the hydrogen atoms of the butyl chain of 1,4-diisocyanobutane can interact favorably with the electron-rich aromatic panels of the macrocyclic host. nih.gov
The characterization of these non-covalent interactions typically involves a combination of experimental techniques and computational modeling. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and isothermal titration calorimetry (ITC) are invaluable for studying the stoichiometry, binding affinity, and thermodynamics of host-guest complexation.
Molecular Recognition Studies
Molecular recognition is the specific binding of a guest molecule to a complementary host. nih.gov The ability of a host to selectively bind a particular guest is determined by factors such as size, shape, and chemical complementarity.
While specific molecular recognition studies involving 1,4-diisocyanobutane are not widely reported, the principles can be inferred from related systems. For instance, the selective binding of different neutral nitrile derivatives by ethylated pillar rsc.orgarene demonstrates the potential for selective recognition based on the length and structure of the alkyl chain. rsc.orgresearchgate.net This suggests that a suitably designed macrocyclic host could differentiate between 1,4-diisocyanobutane and other diisocyanides with different chain lengths (e.g., 1,3-diisocyanopropane or 1,6-diisocyanohexane).
The isocyanide functional groups of 1,4-diisocyanobutane could also play a crucial role in molecular recognition, potentially forming coordination bonds with metal ions incorporated into the host structure or participating in specific hydrogen bonding interactions.
Self-Assembly and Ordered Supramolecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Diisocyanide compounds are known to self-assemble on surfaces and to form supramolecular polymers.
The self-assembly of diisocyanides on metal surfaces has been a subject of interest for creating ordered molecular layers. While the surface self-assembly of 1,4-diisocyanobutane has not been specifically detailed, extensive research on 1,4-diisocyanobenzene (DIB) on gold surfaces provides a strong analogy.
Studies have shown that DIB molecules adsorb on gold surfaces through the isocyanide groups, which act as "feet" to anchor the molecule. The orientation of the DIB molecules can be controlled, leading to the formation of one-dimensional chains and other ordered structures. The intermolecular interactions, including π-π stacking between the benzene rings, play a crucial role in the formation of these ordered assemblies.
Given these findings, it is plausible that 1,4-diisocyanobutane could also form self-assembled monolayers on surfaces like gold. The two isocyanide end groups would provide strong anchoring points to the surface. The flexible butyl chain, in contrast to the rigid phenyl ring of DIB, might lead to different packing arrangements and potentially more dynamic surface structures. The intermolecular van der Waals interactions between the alkyl chains would be the primary driving force for ordering within the monolayer. The ability to form such ordered one-dimensional structures is a key aspect of building functional molecular materials from the bottom up. nih.gov
Organometallic Chemistry of 1,4 Diisocyanobutane
1,4-Diisocyanobutane (B6230534) as a Ligand in Coordination Chemistry
1,4-Diisocyanobutane functions as a ligand in coordination chemistry, coordinating to metal centers through its isocyanide (-NC) functionalities datapdf.comgoogle.com. Isocyanides are known to act as sigma-donor ligands, contributing electron density to the metal center datapdf.com. The presence of two isocyanide groups connected by a flexible butane (B89635) chain allows 1,4-diisocyanobutane to potentially act as a bridging ligand, connecting multiple metal centers, or as a chelating ligand if the chain length and geometry are suitable, although its primary mode in dinuclear complexes is typically bridging.
Formation of Metal-Isocyanide Complexes
The reaction of 1,4-diisocyanobutane with various metal precursors leads to the formation of metal-isocyanide complexes. This involves the coordination of the isocyanide nitrogen atoms to the metal centers. The nature of the resulting complex, including its nuclearity and geometry, is dependent on the metal, its oxidation state, the presence of other ligands, and the reaction conditions. The formation of such complexes is a fundamental aspect of organometallic synthesis wikipedia.orgresearchgate.netresearchgate.net.
Synthesis of Dinuclear Rhodium Complexes
1,4-Diisocyanobutane has been utilized in the synthesis of dinuclear rhodium complexes wikipedia.org. Studies have shown the formation of dinuclear rhodium(I) complexes containing diisocyanide ligands researchgate.net. For instance, complexes of the type [Rh2(diisocyanide)4]2+ have been synthesized using diisocyanides wikipedia.orgresearchgate.net. A relevant example involves the synthesis of dinuclear rhodium(I) complexes with 2,2-dimethyl-1,3-diisocyanopropane, a diisocyanide structurally similar to 1,4-diisocyanobutane, which form complexes like Rh2(dmb)42 (dmb = 2,2-dimethyl-1,3-diisocyanopropane) researchgate.net. These syntheses typically involve the reaction of a rhodium precursor, such as a rhodium(I) dimer, with the diisocyanide ligand researchgate.net. The diisocyanide ligands bridge the two rhodium centers, contributing to the stability and structure of the dinuclear complex researchgate.net.
Mechanistic Investigations of Ligand Binding and Reactivity
Mechanistic investigations into the binding of ligands like 1,4-diisocyanobutane to metal centers involve understanding the kinetics and thermodynamics of the coordination process elifesciences.orgmdpi.com. While detailed mechanistic studies specifically on 1,4-diisocyanobutane binding were not extensively detailed in the provided snippets, general principles of ligand binding in coordination chemistry apply elifesciences.orgmdpi.comresearchgate.netslu.edu. These mechanisms can involve direct association or more complex pathways influenced by conformational changes in the ligand or metal complex elifesciences.orgresearchgate.netslu.edu.
The reactivity of metal complexes containing 1,4-diisocyanobutane is influenced by the electronic and steric properties of the ligand and the metal center sfu.caupenn.edu. Isocyanide ligands can participate in various reactions, including insertion reactions, oxidative addition, and reductive elimination, depending on the metal and its oxidation state researchgate.netupenn.edu. For example, dinuclear rhodium complexes with diisocyanide ligands have been shown to undergo oxidative addition reactions researchgate.net. The reactivity of metalated isocyanides, which can be formed by deprotonation adjacent to the isocyanide group, highlights the diverse reaction pathways available to isocyanide-containing compounds nsf.gov. These species can act as nucleophiles and participate in the formation of nitrogenous heterocycles nsf.gov.
Understanding the mechanisms of ligand binding and the subsequent reactivity of the metal complexes is crucial for designing new catalysts and materials with tailored properties sfu.caupenn.edu.
Properties of 1,4-Diisocyanobutane
| Property | Value |
| Chemical Formula | C6H8N2 |
| Molar Mass | 108.144 g·mol−1 wikipedia.org or 108.14 g/mol alfa-chemistry.com |
| PubChem CID | 4233940 wikipedia.orgalfa-chemistry.comuni.lu |
| CAS Number | 929-25-9 wikipedia.orgalfa-chemistry.com |
| Canonical SMILES | [C-]#[N+]CCCC[N+]#[C-] alfa-chemistry.comuni.lu |
| InChI Key | SEIOPNFVJBEBMP-UHFFFAOYSA-N wikipedia.orgalfa-chemistry.comuni.lu |
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Characterization Techniques
Spectroscopy plays a vital role in identifying and confirming the molecular structure of 1,4-diisocyanobutane (B6230534) and compounds incorporating this moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is a fundamental tool for the structural elucidation and reaction monitoring of 1,4-diisocyanobutane and its complexes or derivatives. ¹H NMR spectroscopy can be used to check the purity of the product. orgsyn.org Characteristic signals in the ¹H NMR spectrum provide information about the different proton environments within the molecule. For instance, studies involving 1,4-diisocyanobutane have reported specific chemical shifts for its methylene (B1212753) protons. rsc.org In one example, the ¹H NMR spectrum (300 MHz, CDCl₃) of 1,4-diisocyanobutane showed multiplets at δ 3.51–3.44 ppm (4H, 2 CH₂) and 1.88–1.81 ppm (4H, 2 CH₂). rsc.org Another study using 60 MHz PMR reported broad multiplets at 3.42 ppm and 1.86 ppm in a 2:1 ratio for a rhodium complex involving 1,4-diisocyanobutane, corresponding to the terminal CH₂ and central CH₂ groups, respectively. caltech.edu
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The characteristic isocyanide carbon signal (CN) is typically observed in the range of 150-160 ppm. For 1,4-diisocyanobutane, the ¹³C NMR spectrum (75 MHz, CDCl₃) shows a signal at δ 157.1 ppm for the isocyanide carbons (2 CN) and a signal at 40.8 ppm for the methylene carbons (2 CH₂). rsc.org NMR spectroscopy is also valuable for monitoring the progress of reactions involving 1,4-diisocyanobutane, such as multicomponent cyclizations or complex formation, by observing the disappearance of reactant signals and the appearance of product signals over time. core.ac.ukuliege.be Changes in chemical shifts upon complexation with host molecules, such as pillar uliege.bearenes, can indicate host-guest interactions. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass-to-charge ratio of a molecule, allowing for the confirmation of its elemental composition and molecular formula. This technique is essential for verifying the identity of synthesized 1,4-diisocyanobutane derivatives and complexes. HRMS analysis provides a highly accurate mass measurement, which can be compared to the calculated theoretical mass of a proposed molecular formula. Studies have utilized HRMS to confirm the structure of compounds synthesized using 1,4-diisocyanobutane as a building block. core.ac.ukuliege.bersc.org For example, HRMS (ESI+) was used to confirm the molecular formula of a peptide derivative synthesized with 1,4-diisocyanobutane, with the found m/z value closely matching the calculated value for the protonated molecule. core.ac.uk
Chromatographic Analysis
Chromatographic techniques are indispensable for assessing the purity of 1,4-diisocyanobutane and analyzing reaction mixtures.
Gas Chromatography (GC) for Purity Assessment and Reaction Mixture Analysis
Gas Chromatography (GC) is a widely used technique for assessing the purity of volatile or semi-volatile compounds like 1,4-diisocyanobutane and for analyzing the composition of reaction mixtures. GC separates components based on their differential partitioning between a stationary phase and a mobile gas phase. The purity of 1,4-diisocyanobutane can be determined more accurately by GC analysis. orgsyn.org GC can detect and quantify impurities present in the sample, such as unreacted starting materials or byproducts. orgsyn.org Specific GC methods have been developed for the analysis of various compounds, and while a dedicated method solely for 1,4-diisocyanobutane was not explicitly detailed in the search results, the principle of using GC for purity and mixture analysis is well-established and applicable. asean.orgijbpas.comresearchgate.net For instance, GC is routinely used for the analysis of volatile organic compounds and residual solvents in various products, highlighting its suitability for analyzing relatively volatile molecules like 1,4-diisocyanobutane. phenomenex.com
Solid-State Structural Elucidation
For crystalline forms of 1,4-diisocyanobutane complexes and derivatives, X-ray crystallography provides definitive information about their three-dimensional structure.
X-Ray Crystallographic Data Analysis of 1,4-Diisocyanobutane Complexes and Derivatives
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. anton-paar.comcam.ac.uk This method is particularly valuable for obtaining detailed structural information, including bond lengths, bond angles, and intermolecular interactions, for crystalline complexes and derivatives of 1,4-diisocyanobutane. anton-paar.com While obtaining high-quality single crystals can sometimes be challenging, successful crystallization allows for the collection of diffraction data that can be used to solve the crystal structure. nih.gov The Cambridge Crystallographic Data Centre (CCDC) is a repository for crystal structures, and deposited data can be analyzed to understand the solid-state behavior of compounds. cam.ac.uk Although specific details of X-ray crystallographic data analysis solely for 1,4-diisocyanobutane itself were not prominently featured, studies have reported the use of X-ray analysis to confirm the structure of complexes involving isocyanides, including those that could potentially incorporate 1,4-diisocyanobutane or related diisocyanides. researchgate.netrsc.org The analysis of X-ray crystallographic data provides crucial insights into how molecules pack in the solid state and can reveal important structural features that influence their properties.
Theoretical and Computational Studies on 1,4 Diisocyanobutane Systems
Quantum Chemical Calculations
Quantum chemical methods, based on the principles of quantum mechanics, are used to calculate the electronic structure, energy, and other properties of molecules. These methods can provide valuable information about the stability, reactivity, and spectroscopic characteristics of 1,4-Diisocyanobutane (B6230534).
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical method that approximates the electronic structure of systems by focusing on the electron density. solubilityofthings.comfrontiersin.org DFT calculations can provide insights into the electronic distribution within 1,4-Diisocyanobutane, including molecular orbitals like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding the molecule's reactivity. dergipark.org.trnih.gov For example, the HOMO-LUMO gap can indicate the molecule's kinetic stability and its propensity to undergo chemical reactions. nih.gov
DFT can also be used to calculate global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index, which help to explain the reactivity and stability properties of a molecule. dergipark.org.tr These descriptors can provide a theoretical basis for predicting how 1,4-Diisocyanobutane might interact with other chemical species.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational techniques that simulate the motion of atoms and molecules over time. nih.gov For 1,4-Diisocyanobutane, MD simulations can be used to explore its conformational landscape, which refers to the different spatial arrangements that the molecule can adopt due to rotations around single bonds in the butane (B89635) chain. molsis.co.jprsc.org
MD simulations allow researchers to sample various conformations and determine their relative stabilities and probabilities. This is particularly important for flexible molecules like 1,4-Diisocyanobutane, where the orientation of the terminal isocyanide groups can significantly influence its interactions with other molecules, such as in host-guest chemistry or polymerization reactions. datapdf.com Techniques like LowModeMD can be used to efficiently search for minima on the potential energy surface and analyze conformational ensembles. molsis.co.jp
Prediction of Host-Guest Binding Affinities and Stoichiometries
Computational methods are valuable tools for predicting the binding behavior of 1,4-Diisocyanobutane with host molecules. nih.govchemrxiv.org Host-guest chemistry involves the formation of inclusion complexes where a host molecule encapsulates a guest molecule. 1,4-Diisocyanobutane, with its diisocyanide functionalities and flexible linker, can act as a guest in various supramolecular systems.
Computational studies, often employing DFT or ab initio methods combined with force fields, can predict binding affinities (the strength of the interaction) and stoichiometries (the ratio of host to guest molecules in the complex). verachem.com These predictions are based on calculating the interaction energies and free energies of the host-guest complex formation. chemrxiv.orgnih.gov Factors influencing binding, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, can be analyzed computationally. nih.govresearchgate.netnih.gov For instance, studies on the complexation of 1,4-dihalobutanes (structurally related to 1,4-Diisocyanobutane) with pillar nih.govarenes have shown the dominance of dispersive interactions in complex stability. researchgate.net
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is extensively used to model the mechanisms of reactions involving 1,4-Diisocyanobutane and to identify the transition states involved. ims.ac.jpelixirpublishers.com Transition states are high-energy, unstable molecular configurations that represent the peak of the energy barrier between reactants and products. solubilityofthings.comwuxibiology.com Understanding the structure and energy of transition states is crucial for comprehending reaction rates and selectivities. ims.ac.jpwuxibiology.comsathyabama.ac.in
DFT and ab initio methods are commonly used to locate and characterize transition states by searching for saddle points on the potential energy surface. researchgate.netims.ac.jp By modeling the reaction pathway step-by-step, computational studies can reveal the elementary reactions involved and the intermediates formed. This provides a detailed picture of how reactions involving the isocyanide groups, such as polymerization or coordination to metal centers, occur at the molecular level. datapdf.com For example, theoretical studies have investigated the nature of the excited states and bonding in rhodium complexes containing diisocyanobutane ligands. buffalo.edu
Future Research Directions and Emerging Applications in Chemical Science
Innovations in Sustainable Synthetic Routes for 1,4-Diisocyanobutane (B6230534)
Current synthetic methods for isocyanides, including 1,4-diisocyanobutane, often involve harsh reagents or generate undesirable byproducts. For instance, one method involves the reaction of an amine compound with dichlorocarbene (B158193), a process that does not involve formylation. google.comorgsyn.org Another approach utilizes the dehydration of diformamides, typically prepared by refluxing a diamine in ethyl formate (B1220265). rsc.org The subsequent dehydration step often employs phosphoryl chloride. rsc.org
Future research in this area is focused on developing more environmentally benign and efficient synthetic routes, aligning with the principles of green chemistry. This includes exploring alternative reagents, milder reaction conditions, and catalytic processes that minimize waste and energy consumption. The development of retrosynthesis software, such as SYNTHIA®, is aiding chemists in designing more sustainable pathways by considering factors like atom economy, waste prevention, and the use of safer solvents. synthiaonline.com Customization options within these tools allow for the avoidance of hazardous reagents and the definition of sustainable starting materials. synthiaonline.com While specific sustainable routes for 1,4-diisocyanobutane are not extensively detailed in the search results, the general push towards greener isocyanide synthesis suggests this will be a key area of future investigation.
Design and Synthesis of Novel Polymeric Materials with Tailored Properties
1,4-Diisocyanobutane's difunctional nature makes it a compelling monomer for polymerization reactions, enabling the creation of polymers with unique structures and properties. Research is exploring its use in the synthesis of novel polymeric materials, including polyurethanes and other complex architectures.
For example, 1,4-diisocyanobutane has been utilized in the synthesis of cyclic bisiminocarbonates, which serve as precursors for polymerizable cyclic monomers. uliege.be These bisiminocarbonates can undergo step-growth copolymerization with co-monomers like dithiols to produce polyurethanes containing thioether linkages. uliege.be This approach allows for the construction of polymer chains with controlled molecular weights. uliege.be
Furthermore, 1,4-diisocyanobutane has been employed in the creation of enzyme-responsive polymers. An elastase-degradable polyurethane was synthesized by prepolymerizing polycaprolactone (B3415563) diol with 1,4-diisocyanobutane and then extending the chain with an elastase-cleavable peptide. doi.org This highlights the potential of incorporating 1,4-diisocyanobutane into biodegradable and stimuli-responsive polymer systems for applications such as drug delivery or tissue engineering. doi.orgpitt.edugoogle.com
The exploration of monomers with multiple reactive centers is also a growing area, aiming to create complex polymeric architectures like polymeric ladders and 2D polymers. acs.org While the provided information does not explicitly detail the use of 1,4-diisocyanobutane in these specific complex architectures, its structure suggests potential for incorporation into such systems, offering avenues for tailoring properties like thermal and chemical stability. acs.org
Advanced Supramolecular Assemblies for Functional Devices
The isocyanide functional groups in 1,4-diisocyanobutane can participate in various non-covalent interactions, making it a potential building block for supramolecular assemblies. These assemblies can lead to the formation of ordered structures with potential applications in functional devices.
Research into supramolecular chemistry involves the self-assembly of molecules into larger, ordered constructs through non-covalent forces like hydrogen bonding, pi-pi interactions, and van der Waals forces. sigmaaldrich.com Aliphatic molecules with a C4 backbone, such as 1,4-diisocyanobutane, have been shown to fit well within the cavities of host molecules like pillar researchgate.netarenes, with the terminal functional groups influencing binding affinities. researchgate.net Studies have investigated the complexation of 1,4-diisocyanobutane with pillar researchgate.netarenes, observing changes in NMR spectra that indicate inclusion within the host cavity. researchgate.net
The ability to form such host-guest complexes opens possibilities for using 1,4-diisocyanobutane in the construction of advanced supramolecular assemblies. These assemblies could be designed for specific functions, such as molecular recognition, sensing, or as components in more complex functional devices. The concept of dissipative supramolecular assembly, which involves the controlled assembly and disassembly of structures by consuming chemical fuels, is an emerging area that could potentially utilize molecules like 1,4-diisocyanobutane for creating transient functional materials. chemrxiv.org
Exploration of Catalytic Systems Utilizing 1,4-Diisocyanobutane Derivatives
Isocyanides and their derivatives have shown promise in various catalytic applications. The unique electronic and steric properties of the isocyanide group can influence the activity and selectivity of catalytic systems.
While 1,4-diisocyanobutane itself may not be a direct catalyst, its derivatives or complexes incorporating it can act as ligands or components in catalytic systems. Research has explored the use of 1,4-diisocyanobutane in the covalent anchoring of metal complexes onto support materials for heterogeneous catalysis. For instance, 1,4-diisocyanobutane has been used to immobilize Salen-based manganese complexes on MCM-41, and these supported catalysts were evaluated for the oxidation of olefins. researchgate.netmdpi.com Different anchoring methods utilizing 1,4-diisocyanobutane can influence the metal content and location within the support, impacting catalytic activity. mdpi.com
The study of catalytic systems is moving towards understanding the role of short-lived intermediates, and techniques using lasers are being employed to observe these species and gain insights into reaction mechanisms, which can aid in the development of new, highly active catalysts. stfc.ac.uk The potential for 1,4-diisocyanobutane derivatives to act as ligands in transition metal complexes is also an area of interest, as such complexes can exhibit unique catalytic properties. caltech.edu
Furthermore, the use of metal-organic frameworks (MOFs) in polymer science, including polymerization catalysis, highlights another avenue where compounds like 1,4-diisocyanobutane could potentially play a role, either as a building block for the MOF itself or as a ligand within the framework to influence catalytic activity. researchgate.net
Q & A
Basic: What safety protocols are critical when handling 1,4-Diisocyanobutane in laboratory settings?
Answer:
1,4-Diisocyanobutane poses significant hazards, including dust explosion risks and respiratory irritation . Key protocols include:
- Controlled Environments : Use explosion-proof fume hoods and grounding equipment to mitigate electrostatic discharge.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and full-face respirators with organic vapor cartridges.
- Dust Mitigation : Employ wet synthesis methods or inert gas purging to minimize airborne particulates during weighing or transfer.
- Emergency Preparedness : Install Class D fire extinguishers and maintain spill kits with neutralizing agents (e.g., ethanolamine solutions).
Basic: What spectroscopic and chromatographic methods are recommended for characterizing 1,4-Diisocyanobutane purity?
Answer:
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify isocyanate (-NCO) stretching bands at ~2,270 cm⁻¹ to confirm functional group integrity .
- High-Performance Liquid Chromatography (HPLC) : Use C18 reverse-phase columns with UV detection at 237 nm (optimized for isocyanate derivatives) and a mobile phase of acetonitrile:water (70:30) buffered at pH 5 for separation .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Employ DB-5MS columns and electron ionization (EI) at 70 eV to detect degradation byproducts (e.g., urea derivatives).
Advanced: How can researchers resolve contradictions in reported reactivity data for 1,4-Diisocyanobutane across studies?
Answer:
Contradictions often arise from variations in solvent polarity, moisture content, or catalyst selection. Methodological strategies include:
- Controlled Replication : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate using reference compounds like hexamethylene diisocyanate .
- Multivariate Analysis : Apply factorial experimental designs to isolate variables (e.g., temperature, pH) influencing reaction kinetics .
- Computational Modeling : Use density functional theory (DFT) to predict nucleophilic attack pathways and compare with experimental outcomes .
Advanced: What experimental design principles optimize the synthesis of 1,4-Diisocyanobutane-based polyurethanes?
Answer:
- Stoichiometric Precision : Maintain a 1:1 molar ratio of isocyanate to hydroxyl groups to prevent unreacted monomers.
- Catalyst Screening : Test organotin catalysts (e.g., dibutyltin dilaurate) at 0.1–1.0 wt% to balance reaction rate and gelation .
- In Situ Monitoring : Use rheometry or gel permeation chromatography (GPC) to track molecular weight growth and identify gel points.
- Degradation Studies : Employ accelerated aging tests (e.g., 70°C/75% RH) with FTIR to assess hydrolytic stability of urethane linkages .
Advanced: How can computational models predict the environmental persistence of 1,4-Diisocyanobutane?
Answer:
- Quantitative Structure-Activity Relationship (QSAR) : Input molecular descriptors (e.g., logP, polar surface area) into EPI Suite™ to estimate biodegradation half-lives and bioaccumulation potential .
- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in aqueous environments to identify stable intermediates (e.g., carbamic acids) .
- Ecotoxicological Profiling : Cross-reference toxicity data with structurally similar compounds (e.g., 1,6-diisocyanatohexane) to infer aquatic LC50 values .
Advanced: What analytical challenges arise in detecting trace 1,4-Diisocyanobutane in environmental samples?
Answer:
- Sample Derivatization : React isocyanates with 9-(N-methylaminomethyl)anthracene (MAMA) to form UV-fluorescent adducts for enhanced HPLC sensitivity .
- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate analytes from complex matrices (e.g., soil leachates).
- Limit of Detection (LOD) : Achieve sub-ppb detection via tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions .
Advanced: How do steric and electronic effects influence the regioselectivity of 1,4-Diisocyanobutane in cycloaddition reactions?
Answer:
- Steric Maps : Generate 3D molecular models to visualize hindered sites (e.g., terminal NCO groups) prone to nucleophilic attack.
- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps of isocyanate groups to predict reactivity with dienes or amines .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., 1,4-Diisocyanobutane-d8) to probe transition-state geometries in Diels-Alder reactions .
Advanced: What strategies mitigate side reactions during 1,4-Diisocyanobutane storage?
Answer:
- Stabilizer Additives : Introduce benzoyl chloride (0.05–0.1 wt%) to scavenge moisture and prevent urea formation .
- Temperature Control : Store at –20°C under argon to suppress oligomerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
